molecular formula C7H5BrN2O B15051540 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Cat. No.: B15051540
M. Wt: 213.03 g/mol
InChI Key: IZYHYCYPUYZETO-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is a brominated heterocyclic compound featuring a fused pyrrolo-pyridinone core. Its molecular formula is C₇H₅BrN₂O, with a bromine substituent at the 6-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its structural similarity to HPK1 (hematopoietic progenitor kinase 1) inhibitors, as evidenced by patents disclosing derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one for cancer therapy .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

6-bromo-2,3-dihydropyrrolo[3,4-c]pyridin-1-one

InChI

InChI=1S/C7H5BrN2O/c8-6-1-5-4(2-9-6)3-10-7(5)11/h1-2H,3H2,(H,10,11)

InChI Key

IZYHYCYPUYZETO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(C=C2C(=O)N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one typically involves the bromination of a pyrrolo[3,4-C]pyridin-1-one precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can enhance the binding affinity to the target. The compound may also undergo metabolic transformations that activate or deactivate its biological activity .

Comparison with Similar Compounds

Structural and Functional Insights

  • Halogen Substitution: Bromine at position 6 (target compound) increases molecular weight (Br: 79.9 g/mol) compared to chlorine (Cl: 35.5 g/mol) in the 4-chloro analog .
  • Ring Fusion Variations: The target compound’s pyrrolo[3,4-c]pyridinone system differs from the pyrrolo[2,3-b]pyridine core in 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one . This alters the spatial arrangement of substituents, affecting binding to kinase active sites. The dimeric pyrano alkaloid demonstrates that saturation and additional oxygen atoms in the fused ring system reduce planarity, which may limit kinase inhibition efficacy compared to the target compound.
  • Substituent Effects : The 7-bromo-4-chloro derivative incorporates a 2,4-dimethoxybenzyl group, which likely improves selectivity by occupying hydrophobic pockets in HPK1. Dual halogenation may synergistically enhance binding through halogen bonding.

Research and Patent Landscape

  • HPK1 Inhibitors : Multiple patents highlight 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent HPK1 antagonists, with substitutions (e.g., bromine) critical for optimizing inhibitory activity .
  • Synthetic Accessibility : The commercial availability of intermediates like Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate underscores the feasibility of modifying pyrrolopyridine scaffolds for drug discovery.

Biological Activity

6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is a nitrogen-containing heterocyclic compound recognized for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural similarities to various biologically active compounds and its unique bicyclic structure. The presence of a bromine atom at the sixth position enhances its chemical reactivity and biological properties, making it a subject of interest for researchers exploring new therapeutic agents.

  • Molecular Formula: C7H8BrN2O
  • Molar Mass: Approximately 199.05 g/mol
  • Structural Characteristics: The compound features a bicyclic structure that includes both pyrrole and pyridine rings.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which include:

  • Analgesic Effects: Similar to other derivatives of pyrrolo compounds, this compound has shown potential analgesic properties. Studies suggest that it may interact with receptors involved in pain modulation pathways.
  • Sedative Effects: Preliminary findings indicate sedative effects akin to those observed in related compounds, potentially making it useful in treating anxiety disorders.
  • Antimicrobial Activity: Some derivatives have demonstrated antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities range from 3.12 to 12.5 μg/mL, indicating significant potency compared to standard antibiotics like ciprofloxacin .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit certain enzymes or receptors that are crucial in various biological pathways.
  • Receptor Modulation: Its structural features allow it to bind effectively to receptors involved in pain and sedation, influencing neurotransmitter systems.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound:

  • Bromination of Precursor Compounds: This typically involves the bromination of 2,3-dihydro-1H-pyrrolo[3,4-C]pyridine using bromine or N-bromosuccinimide (NBS) in suitable solvents like dichloromethane or acetonitrile.
  • Optimization for Yield and Purity: Industrial production methods focus on optimizing reaction conditions such as temperature and solvent choice to achieve high yields and purity levels .

Antimicrobial Activity

A study evaluating various pyrrole derivatives highlighted the antimicrobial efficacy of this compound against specific bacterial strains. The following table summarizes the MIC values observed:

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus3.12 - 12.5
Control (Ciprofloxacin)Staphylococcus aureus2
Control (Triclosan)Escherichia coli10

This data indicates the compound's potential as a lead for developing new antibacterial agents .

Analgesic and Sedative Properties

In vivo studies have shown that derivatives of this compound exhibit significant analgesic effects comparable to established pain relief medications. Further research is needed to elucidate the specific pathways involved in these effects.

Q & A

Q. Table 1: Example Bromination Conditions

SubstrateReagents/ConditionsYieldPurityReference
5-Bromo-1-methyl-pyrrolo...NaH/THF, methyl iodide, Br₂75%98%

How can NMR spectroscopy confirm the structure of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one?

Methodological Answer:
¹H and ¹³C NMR are critical for structural elucidation:

  • ¹H NMR: The dihydro-pyrrolo ring protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm the fused bicyclic system. The absence of NH signals (if N-protected) indicates successful substitution .
  • ¹³C NMR: A carbonyl signal near δ 165–170 ppm confirms the ketone group. Bromine’s electronegativity deshields adjacent carbons (e.g., C-6 at δ 120–130 ppm) .

Example: For 5-bromo-pyrrolo derivatives, coupling constants (e.g., J = 2.5 Hz) between adjacent protons validate regiochemistry .

What in vitro assays evaluate the HPK1 inhibitory activity of this compound?

Methodological Answer:
HPK1 inhibition is typically assessed via:

  • Kinase Assays: Use recombinant HPK1 enzyme with ATP-competitive substrates (e.g., ADP-Glo™ Kinase Assay). IC₅₀ values are determined using dose-response curves .
  • Cellular Assays: Measure downstream signaling (e.g., phosphorylation of SLP76 in T-cells) via Western blot or flow cytometry .

Key Controls: Include positive controls (e.g., known HPK1 inhibitors like PF-07265028) and vehicle-treated samples .

How do structural modifications at the 6-position influence HPK1 binding affinity?

Advanced Research Focus:
The bromine atom at the 6-position enhances hydrophobic interactions with HPK1’s ATP-binding pocket. SAR studies from patents show:

  • Electron-Withdrawing Groups (e.g., Br, CN): Improve binding by stabilizing a π-π stacking interaction with Phe⁵⁴⁶ .
  • Steric Effects: Bulky substituents (e.g., aryl ethynyl groups) reduce activity, suggesting a narrow binding cleft .

Q. Table 2: Example SAR Data

Substituent (Position 6)HPK1 IC₅₀ (nM)Reference
Br12
CN18
Cl25

How can researchers resolve discrepancies in biological activity data across studies?

Advanced Methodological Approach:
Contradictions may arise from assay variability or structural analogs. Strategies include:

  • Standardized Assay Conditions: Use identical enzyme lots, buffer systems (e.g., 10 mM MgCl₂, pH 7.5), and incubation times .
  • Orthogonal Validation: Confirm activity via thermal shift assays (measuring protein stability) or cellular functional readouts .
  • Structural Analysis: Compare X-ray co-crystallography data of the compound bound to HPK1 to identify critical binding motifs .

What strategies improve pharmacokinetic properties for in vivo studies?

Advanced Research Focus:

  • Solubility Enhancement: Formulate as a crystalline free base (e.g., PF-07265028’s stable polymorph) or use co-solvents (e.g., PEG-400) .
  • Metabolic Stability: Introduce deuterium at metabolically labile sites (e.g., methyl groups) to reduce CYP450-mediated clearance .
  • Bioavailability Testing: Conduct cassette dosing in rodent models to assess Cmax and AUC improvements .

What safety protocols are recommended for handling this compound in lab settings?

Basic Research Guidance:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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